molecular formula C12H13NO3 B3821663 4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid

4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No. B3821663
M. Wt: 219.24 g/mol
InChI Key: OSCRGOZQSQYZIW-UHFFFAOYSA-N
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Description

“4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Molecular Structure Analysis

The molecular formula of “4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid” is C10H9NO3 . The average mass is 191.18 Da and the monoisotopic mass is 206.105530 Da .


Chemical Reactions Analysis

Indole derivatives show various biologically vital properties . The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole in a satisfactory yield .

Mechanism of Action

The mechanism of action of indole derivatives is diverse and depends on their specific structure and functional groups . For example, some indole derivatives have shown inhibitory activity against influenza A .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their diverse biological activities are promising future directions .

properties

IUPAC Name

4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,9,13H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCRGOZQSQYZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid
Reactant of Route 2
4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-(2,3-dihydro-1H-indol-3-yl)-4-oxobutanoic acid

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